molecular formula C9H12O2 B1302212 4-Methoxy-2-methylbenzyl alcohol CAS No. 52289-55-1

4-Methoxy-2-methylbenzyl alcohol

Cat. No. B1302212
CAS RN: 52289-55-1
M. Wt: 152.19 g/mol
InChI Key: HIGOQWJOANGLIL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzyl alcohol, also known as p-Anisyl alcohol , is an organic compound with the chemical formula C8H10O2 . It is a colorless to pale yellow liquid with a pleasant aromatic odor. The compound is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It can also be referred to as 4-Methoxyphenyl methyl carbinol .

Synthesis Analysis

The synthesis of 4-Methoxy-2-methylbenzyl alcohol involves various methods, including condensation reactions and photooxidation processes. Researchers have studied its photocatalytic oxidation to yield p-anisaldehyde .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methylbenzyl alcohol consists of a benzene ring substituted with a methoxy group (–OCH3) and a methyl group (–CH3) at different positions. The IUPAC name for this compound is 4-methoxy-α-methylbenzyl alcohol .
  • Physical and Chemical Properties Analysis

    • Refractive Index (n20/D) : 1.544 (lit.)
  • Scientific Research Applications

    Hydroxyl Group Protection

    4-Methoxy-2-methylbenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . This is crucial in organic synthesis where the protection of functional groups is often necessary to prevent unwanted reactions.

    Nanoparticle Modification

    This compound can condense with the silanol groups of fumed silica nanoparticles, resulting in modified silica nanoparticles . This modification can alter the properties of the nanoparticles, making them suitable for various applications.

    Photocatalytic Oxidation Studies

    4-Methoxy-2-methylbenzyl alcohol has been used to study the photocatalytic oxidation process . In these studies, the compound is oxidized to p-anisaldehyde, providing insights into the mechanisms of photocatalytic reactions.

    Semiconductor Preparation

    This compound is used in the preparation of semiconductors . The specific role it plays can vary, but it’s often used in the synthesis of organic semiconductors.

    Nanosheet and Nanocrystal Preparation

    4-Methoxy-2-methylbenzyl alcohol is also used in the preparation of nanosheets and nanocrystals . These nanostructures have a wide range of applications, from electronics to medicine.

    Synthesis of Quinolines

    This compound is used as a reagent in the synthesis of quinolines . Quinolines are a class of organic compounds with various applications, including as building blocks in pharmaceuticals.

    properties

    IUPAC Name

    (4-methoxy-2-methylphenyl)methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,10H,6H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HIGOQWJOANGLIL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)OC)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00374854
    Record name 4-Methoxy-2-methylbenzyl alcohol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00374854
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    152.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Methoxy-2-methylbenzyl alcohol

    CAS RN

    52289-55-1
    Record name 4-Methoxy-2-methylbenzyl alcohol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00374854
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 52289-55-1
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    Synthesis routes and methods

    Procedure details

    To a solution of methyl 4-methoxy-2-methylbenzoate (11.4 g, 63.3 mmol) in THF (65 mL) at 0° C., LiAlH4 (1M in ether, 76.0 mL, 75.9 mmol) was added via addition funnel over 50 min. The ice water bath was removed, and the reaction was allowed to stir at room temperature for 30 min. Upon completion, the reaction was cooled to 0° C. and sodium sulfate decahydrate was added portionwise until the bubbling ceased. The reaction was then diluted with ether and filtered. The filtrate was concentrated under reduced pressure to give (4-methoxy-2-methylphenyl)methanol (8.2 g) as a clear oil. 1H NMR (300 MHz, CDCl3): δ 7.23 (d, 1H), 6.72 (m, 2H), 4.63 (d, 2H), 3.79 (s, 3H), 2.36 (s, 3H), 1.42 (t, 1H).
    Quantity
    11.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    76 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    65 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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